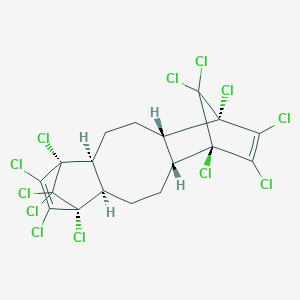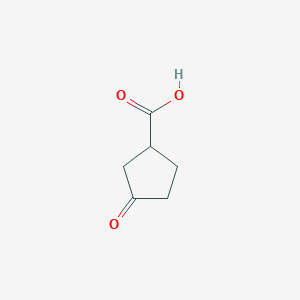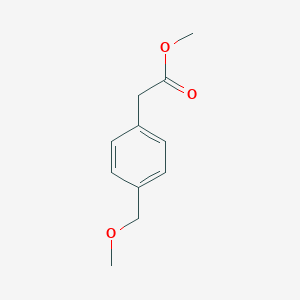![molecular formula C28H31NO2 B171434 1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one CAS No. 35133-39-2](/img/structure/B171434.png)
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one, commonly known as PMPPP, is a synthetic compound that belongs to the class of cathinones. It is a designer drug that is structurally similar to methcathinone and cathinone. PMPPP is a psychoactive substance that has been used for recreational purposes due to its stimulant properties. However, it has also been studied for its potential scientific research applications.
Wirkmechanismus
PMPPP acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It achieves this by blocking the reuptake of these neurotransmitters by the presynaptic neurons, leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the postsynaptic neurons, leading to the stimulant effects of PMPPP.
Biochemische Und Physiologische Effekte
PMPPP has been found to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Additionally, PMPPP has been found to increase the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
PMPPP has several advantages as a research tool, including its high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been found to have potential therapeutic applications, which makes it a useful tool for studying the treatment of depression and attention deficit hyperactivity disorder. However, PMPPP also has several limitations as a research tool, including its potential for abuse and its lack of specificity for the dopamine transporter and the norepinephrine transporter.
Zukünftige Richtungen
There are several future directions for the study of PMPPP, including its use as a research tool for studying the mechanisms of action of the dopamine transporter and the norepinephrine transporter. Additionally, PMPPP could be studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder. Further research could also be conducted to study the potential side effects and long-term effects of PMPPP use.
Synthesemethoden
PMPPP can be synthesized through several methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The most common method for synthesizing PMPPP is the Mannich reaction, which involves the reaction of piperidine, benzaldehyde, and 4-methoxyphenylacetone in the presence of a strong base and a solvent such as ethanol.
Wissenschaftliche Forschungsanwendungen
PMPPP has been studied for its potential scientific research applications, including its use as a research tool for studying the central nervous system. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, which makes it a useful tool for studying the mechanisms of action of these transporters. Additionally, PMPPP has been studied for its potential therapeutic applications, including its use as a treatment for depression and attention deficit hyperactivity disorder.
Eigenschaften
CAS-Nummer |
35133-39-2 |
|---|---|
Produktname |
1-[4-(Phenylmethoxy)phenyl]-2-[4-(phenylmethyl)piperidino]propan-1-one |
Molekularformel |
C28H31NO2 |
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
2-(4-benzylpiperidin-1-yl)-1-(4-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C28H31NO2/c1-22(29-18-16-24(17-19-29)20-23-8-4-2-5-9-23)28(30)26-12-14-27(15-13-26)31-21-25-10-6-3-7-11-25/h2-15,22,24H,16-21H2,1H3 |
InChI-Schlüssel |
JKJGWNLFPHYECD-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Andere CAS-Nummern |
35133-39-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)



![6-Benzyl-2,4-dihydroxy-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B171417.png)

![N-methoxy-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B171425.png)
